1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate
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Overview
Description
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate is a chemical compound with the molecular formula C14H21F3N3O4B and a molecular weight of 363.14 g/mol . This compound is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate typically involves the reaction of 1-(3-Azetidinyl)pyrazole with boronic acid pinacol ester under specific conditions. The reaction is often carried out in the presence of a base and a palladium catalyst, which facilitates the formation of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate, which participate in the formation of the biaryl product .
Comparison with Similar Compounds
1-(3-Azetidinyl)pyrazole-4-boronic Acid Pinacol Ester Trifluoroacetate can be compared with other boronic esters, such as:
4-Pyrazoleboronic Acid Pinacol Ester: Similar in structure but lacks the azetidinyl group.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Contains a methyl group instead of the azetidinyl group.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: Contains a Boc-protected pyrazole ring.
The uniqueness of this compound lies in its azetidinyl group, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters .
Properties
Molecular Formula |
C14H21BF3N3O4 |
---|---|
Molecular Weight |
363.14 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H20BN3O2.C2HF3O2/c1-11(2)12(3,4)18-13(17-11)9-5-15-16(8-9)10-6-14-7-10;3-2(4,5)1(6)7/h5,8,10,14H,6-7H2,1-4H3;(H,6,7) |
InChI Key |
SSLSEGPXVYAFBG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CNC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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